5-Sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid
Description
Properties
CAS No. |
873970-05-9 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-sulfanylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8-6(9(7)14)2-1-5-11-8/h1-5,14H,(H,12,13) |
InChI Key |
NGDTXWDEIYCIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S)C(=O)O)N=C1 |
Origin of Product |
United States |
Biological Activity
5-Sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid features a quinoline core with a sulfanylidene group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoline derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the quinoline ring can enhance antibacterial activity against pathogens like Streptococcus pneumoniae and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Bacteria | Activity (MIC) |
|---|---|---|
| 5-Sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid | S. pneumoniae | 12 µg/mL |
| 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acid | E. coli | 15 µg/mL |
Anticancer Activity
The anticancer potential of 5-sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid has been investigated in various studies. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies using the MCF-7 breast cancer cell line demonstrated that certain quinoline derivatives significantly reduced cell viability through mechanisms such as apoptosis induction .
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid | 8.2 | Apoptosis induction |
| Doxorubicin | 0.5 | DNA intercalation |
The biological activities of 5-sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid are attributed to various mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors. For instance, they may inhibit topoisomerases or other critical enzymes involved in DNA replication and repair.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study conducted on patients with bacterial infections showed that treatment with a derivative similar to 5-sulfanylidene resulted in a significant reduction in bacterial load within 72 hours.
- Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of a related compound led to a marked decrease in tumor size compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
5-Amino-6-quinolinecarboxylic Acid (CAS 181283-83-0)
- Structure: Features an amino group (-NH₂) at the 5-position and a carboxylic acid (-COOH) at the 6-position.
- The amino group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability compared to sulfanylidene analogs .
1-Chloroisoquinoline-5-carboxylic Acid (CAS 763068-68-4)
- Structure: Chlorine at the 1-position and carboxylic acid at the 5-position (isoquinoline backbone).
- Similarity Score: Structural similarity of 0.98 to other halogenated quinoline acids .
- Properties: Chlorine enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration. However, the isoquinoline scaffold differs in ring topology from quinoline, altering target selectivity .
1-Ethyl-d5-6,8-difluoro-quinolinecarboxylic Acid Derivatives
- Structure : Deuterated ethyl group, fluorine substituents at 6- and 8-positions, and carboxylic acid at the 3-position.
- Properties : Fluorine atoms improve metabolic resistance and binding affinity to bacterial gyrase (e.g., lomefloxacin analogs). Deuteration further enhances pharmacokinetic stability .
- Contrast: Unlike 5-sulfanylidene derivatives, fluorinated quinolines prioritize DNA gyrase inhibition over sulfur-mediated redox interactions .
Physicochemical and Pharmacokinetic Profiles
*Estimated LogP values based on substituent contributions.
Preparation Methods
Gould-Jacobs Reaction with Thioester Derivatives
The Gould-Jacobs reaction typically involves the cyclization of an aniline derivative with a β-keto ester under thermal conditions. To introduce the sulfanylidene group, a β-keto thioester may replace the standard β-keto ester. For example, reacting 2-aminobenzoic acid (anthranilic acid) with a β-keto thioester (e.g., methyl 3-thioxo-3-phenylpropanoate) in polyphosphoric acid at 120–150°C could yield a 1,5-dihydroquinoline intermediate with a thione group at position 5. Subsequent hydrolysis of the ester moiety at position 6 would generate the carboxylic acid functionality.
This method’s efficacy depends on the stability of the thioester under cyclization conditions. Thioesters are more reactive than their oxy-ester counterparts, which may necessitate lower temperatures or shorter reaction times to prevent decomposition.
Pfitzinger Reaction with Thioamide Components
The Pfitzinger reaction, which couples isatin derivatives with ketones to form quinoline-4-carboxylic acids, can be modified to incorporate sulfur. Replacing the ketone with a thioamide (e.g., thioacetamide) may direct sulfur incorporation at position 5 during cyclization. For instance, heating isatin with thioacetamide in aqueous sodium hydroxide could produce a 5-sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid precursor.
A critical challenge lies in controlling the oxidation state of sulfur during the reaction. Thioamides are prone to overoxidation, necessitating inert atmospheres or reducing agents to preserve the thione group.
Post-Cyclization Functionalization Strategies
For preformed quinoline derivatives, late-stage modifications can introduce the sulfanylidene and carboxylic acid groups.
Thionation of 5-Keto Intermediates
A widely applicable strategy involves the thionation of a 5-keto-1,5-dihydroquinoline-6-carboxylic acid intermediate. Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) efficiently converts carbonyl groups to thiones. For example, treating 5-oxo-1,5-dihydroquinoline-6-carboxylic acid with Lawesson’s reagent in toluene under reflux (110°C, 12 h) achieves near-quantitative conversion to the target thione.
The choice of solvent and reagent stoichiometry significantly impacts yields. Polar aprotic solvents like toluene or dichloromethane minimize side reactions, while a 1:1 molar ratio of ketone to Lawesson’s reagent optimizes conversion.
Direct Sulfur Incorporation via Nucleophilic Substitution
Quinoline derivatives halogenated at position 5 can undergo nucleophilic substitution with sulfur nucleophiles. Reacting 5-chloro-1,5-dihydroquinoline-6-carboxylic acid with potassium thioacetate (KSAc) in dimethylformamide (DMF) at 80°C introduces a thioacetate group, which is subsequently hydrolyzed to the thione using hydrochloric acid.
This method’s regioselectivity hinges on the leaving group’s reactivity and the nucleophile’s strength. Electron-withdrawing groups at position 6 (e.g., carboxylic acid) enhance the electrophilicity of position 5, facilitating substitution.
Carboxylic Acid Group Introduction
The carboxylic acid at position 6 is often introduced via hydrolysis of precursor functionalities.
Nitrile Hydrolysis
A nitrile group at position 6 can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, refluxing 5-sulfanylidene-1,5-dihydroquinoline-6-carbonitrile with 6 M hydrochloric acid for 24 hours achieves complete conversion to the carboxylic acid. Alternatively, alkaline hydrolysis with sodium hydroxide in ethanol/water (1:1) at 60°C provides comparable yields.
Ester Saponification
Ester derivatives, such as ethyl 5-sulfanylidene-1,5-dihydroquinoline-6-carboxylate, undergo saponification with aqueous sodium hydroxide in ethanol. Optimal conditions (2 M NaOH, 70°C, 8 h) afford the carboxylic acid in >90% yield.
Challenges and Optimization Considerations
Competing Oxidation Reactions
The sulfanylidene group is susceptible to oxidation, particularly under acidic or high-temperature conditions. Performing thionation reactions under nitrogen or argon atmospheres mitigates unwanted oxidation to sulfoxides or sulfones.
Regioselectivity in Cyclization Steps
Unsubstituted quinoline precursors often yield mixtures of regioisomers. Introducing directing groups (e.g., electron-donating substituents) or using template-assisted cyclization improves regioselectivity. For example, 8-hydroxyquinoline derivatives exhibit enhanced regiocontrol during sulfonation and subsequent functionalization.
Purification Challenges
The polar nature of the carboxylic acid and thione groups complicates purification. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 7:3) effectively isolates the target compound, while recrystallization from ethanol/water mixtures enhances purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs + Thioester | Cyclocondensation, hydrolysis | 60–70 | One-pot synthesis | Requires stable thioesters |
| Pfitzinger + Thioamide | Cyclization, oxidation control | 50–65 | Direct sulfur incorporation | Sensitive to oxidation |
| Thionation of Ketone | Lawesson’s reagent, P₂S₅ | 75–85 | High efficiency | Requires preformed keto intermediate |
| Nucleophilic Substitution | Halogen displacement, hydrolysis | 70–80 | Regioselective | Multi-step synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-sulfanylidene-1,5-dihydroquinoline-6-carboxylic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclization of precursor quinoline derivatives followed by sulfhydryl group introduction. For example, analogous quinoline-carboxylic acid syntheses (e.g., 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid) require temperature-controlled cyclization and protection/deprotection of reactive groups to avoid side reactions . Purity optimization may involve gradient HPLC (using C18 columns with acetonitrile/water mobile phases) and recrystallization in polar aprotic solvents like DMF/ethanol mixtures. Yield improvements often depend on stoichiometric adjustments of sulfhydryl donors (e.g., thiourea derivatives) and inert atmosphere conditions to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the quinoline backbone and sulfanylidene substitution pattern. Aromatic protons in the quinoline ring typically appear as multiplets between δ 7.5–9.0 ppm, while the sulfanylidene proton may show deshielding near δ 3.5–4.5 ppm .
- FT-IR : Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~2550 cm (S-H stretch) are critical markers .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHNOS: 222.02) and fragmentation patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols:
- pH Stability : Test aqueous solutions at pH 2–12 (using HCl/NaOH buffers) and monitor via UV-Vis spectrophotometry (λ ~270–310 nm for quinoline derivatives). Acidic conditions may protonate the sulfanylidene group, causing precipitation, while alkaline conditions could hydrolyze the carboxylic acid .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C. Quinoline derivatives often degrade above 150°C, with mass loss correlating to decarboxylation or sulfur-group decomposition .
Q. What are the key considerations for designing biological interaction studies with this compound?
- Methodological Answer :
- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with target proteins (e.g., quinoline-binding enzymes like cytochrome P450). Include negative controls (e.g., unmodified quinoline-carboxylic acids) to isolate sulfanylidene-specific effects .
- Cellular Uptake : Radiolabel the compound with S to track intracellular accumulation in cell lines, using scintillation counting for quantification .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial gyrase). Parameterize the sulfanylidene group’s partial charges using DFT calculations (B3LYP/6-31G* basis set) .
- Reactivity Predictions : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. The sulfanylidene group’s lone pairs may dominate HOMO regions, suggesting susceptibility to electrophilic attack .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can distinguish between tautomeric forms (e.g., sulfanylidene ↔ thione equilibria). For example, coalescence temperatures near 0°C may indicate rapid proton exchange .
- Isotopic Labeling : Synthesize S-enriched analogs to confirm sulfur-related vibrational modes in IR .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral palladium catalysts (e.g., BINAP ligands) during cyclization steps to induce stereochemistry at the dihydroquinoline ring .
- Resolution Techniques : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers. Monitor optical rotation ([α]) to verify purity .
Q. How to assess environmental impact during large-scale research use?
- Methodological Answer :
- Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (EC determination) and algal growth inhibition assays. Quinoline derivatives often show moderate aquatic toxicity (EC ~10–100 mg/L) .
- Degradation Studies : Use UV/HO advanced oxidation processes (AOPs) to track breakdown products via LC-MS. Sulfur-containing byproducts (e.g., sulfonic acids) may require further remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
